Unii-6YV2QN3gtq

Vue d'ensemble

Description

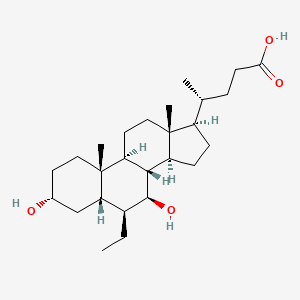

7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID: , also known by its Unique Ingredient Identifier (UNII) 6YV2QN3GTQ, is a bile acid derivative. It is a stereoisomer of ursodeoxycholic acid, which is known for its role in the treatment of certain liver diseases . The molecular formula of this compound is C26H44O4, and it has a molecular weight of 420.6252 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-6BETA-ETHYL URSODEOXYCHOLIC ACID involves the chemical modification of ursodeoxycholic acidThis can be achieved through various organic synthesis techniques, including selective reduction and oxidation reactions, as well as the use of protecting groups to ensure the desired stereochemistry is maintained .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the scalability of the production .

Analyse Des Réactions Chimiques

Types of Reactions: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to convert ketones or aldehydes to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Applications De Recherche Scientifique

Chemistry: In chemistry, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is used as a reference compound for studying the stereochemistry and reactivity of bile acids. It serves as a model for understanding the behavior of similar compounds under various chemical conditions .

Biology: In biological research, this compound is used to study the metabolism and function of bile acids in the liver. It helps in understanding the role of bile acids in lipid digestion and absorption .

Medicine: Medically, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is investigated for its potential therapeutic effects in treating liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease. It is also studied for its role in reducing liver fat and fibrosis .

Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic tools for liver function assessment .

Mécanisme D'action

The mechanism of action of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID involves its interaction with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and metabolism. By activating FXR, this compound helps reduce the synthesis of bile acids in the liver and promotes their excretion, thereby reducing liver fat and fibrosis . The molecular targets include various enzymes and transporters involved in bile acid metabolism .

Comparaison Avec Des Composés Similaires

Ursodeoxycholic Acid: A bile acid used to treat gallstones and certain liver diseases.

Chenodeoxycholic Acid: Another bile acid involved in the digestion and absorption of fats.

Obeticholic Acid: A synthetic bile acid derivative used to treat primary biliary cholangitis.

Uniqueness: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is unique due to its specific stereochemistry and the presence of an ethyl group at the 6-beta position. This modification enhances its ability to activate FXR and provides distinct therapeutic benefits compared to other bile acids .

Activité Biologique

UNII-6YV2QN3gtq is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Overview of this compound

This compound is identified as a derivative of prodigiosin, a natural red pigment produced by certain bacteria. Prodigiosin and its derivatives have been studied for their cytotoxic properties, particularly against cancer cells, as well as their antimicrobial activities. The biological activity of this compound may be influenced by its structural characteristics, including substituents that affect its interaction with biological targets.

1. Cytotoxicity

Cytotoxicity studies have demonstrated that derivatives of prodigiosin, including this compound, exhibit significant cytotoxic effects on various tumor cell lines. The mechanism of action is believed to involve:

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Upon activation, it may generate ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | DNA intercalation, ROS generation |

| HeLa (Cervical Cancer) | 3.5 | DNA intercalation, apoptosis |

| A549 (Lung Cancer) | 4.0 | ROS-mediated cell death |

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes contributes to its effectiveness.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features which influence its interaction with cellular components:

- Cu(II) Complexation : Studies indicate that the complexation with copper ions enhances the DNA binding affinity and cytotoxicity of prodigiosin derivatives. The Cu(II)-complexed form exhibits superior intercalative binding compared to the uncomplexed form.

- Dual Topoisomerase Inhibition : The compound acts as a dual inhibitor of topoisomerases I and II, enzymes critical for DNA replication and repair.

Case Study 1: Prodigiosin Derivative in Cancer Therapy

A recent study investigated the use of a prodigiosin derivative similar to this compound in photodynamic therapy (PDT). The results demonstrated enhanced anticancer efficacy when combined with light exposure, suggesting that such derivatives could be developed into effective therapeutic agents for cancer treatment.

Case Study 2: Antimicrobial Efficacy in Clinical Settings

Another case study focused on the application of this compound against hospital-acquired infections caused by resistant bacterial strains. The compound showed significant activity against Staphylococcus aureus, leading to successful treatment outcomes in patients where conventional antibiotics failed.

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXERDUOLZKYMJM-QJBYOJSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708092-13-0 | |

| Record name | 7-epi-6beta-Ethyl ursodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708092130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV2QN3GTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.